1,1-Bis(2-hydroxyethyl)-3-octadecylurea
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Overview
Description
1,1-bis-(2-Hydroxyethyl)-3-octadecylurea is an organic compound characterized by the presence of two hydroxyethyl groups and an octadecyl chain attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-bis-(2-Hydroxyethyl)-3-octadecylurea can be synthesized through the reaction of octadecyl isocyanate with diethanolamine. The reaction typically occurs under mild conditions, with the isocyanate reacting with the hydroxyl groups of diethanolamine to form the urea linkage. The reaction can be carried out in a solvent such as toluene or dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1,1-bis-(2-Hydroxyethyl)-3-octadecylurea may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,1-bis-(2-Hydroxyethyl)-3-octadecylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form carbonyl compounds.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1,1-bis-(2-Hydroxyethyl)-3-octadecylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1-bis-(2-Hydroxyethyl)-3-octadecylurea involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyethyl groups can form hydrogen bonds with various biological molecules, while the octadecyl chain can interact with hydrophobic regions of membranes or proteins. These interactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,1-bis-(2-Hydroxyethyl)-2-acylhydrazines: Similar structure but with an acylhydrazine moiety.
Bis(2-hydroxyethyl) disulfide: Contains a disulfide bond instead of a urea linkage.
Hydroquinone bis(2-hydroxyethyl) ether: Contains a hydroquinone core with hydroxyethyl groups.
Uniqueness
1,1-bis-(2-Hydroxyethyl)-3-octadecylurea is unique due to its combination of hydroxyethyl groups and a long octadecyl chain, which imparts both hydrophilic and hydrophobic properties. This amphiphilic nature makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
36837-80-6 |
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Molecular Formula |
C23H48N2O3 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
1,1-bis(2-hydroxyethyl)-3-octadecylurea |
InChI |
InChI=1S/C23H48N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-23(28)25(19-21-26)20-22-27/h26-27H,2-22H2,1H3,(H,24,28) |
InChI Key |
PWTLFNDBSYUVAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)N(CCO)CCO |
Origin of Product |
United States |
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